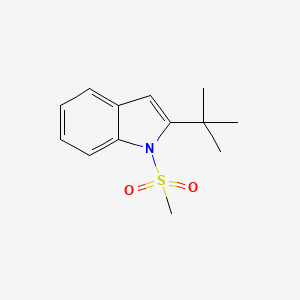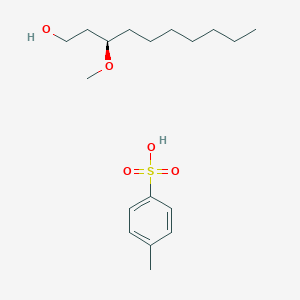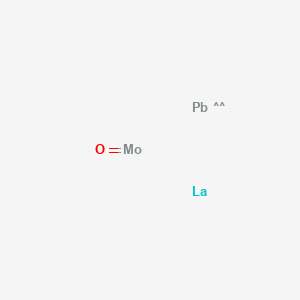
Pubchem_71353204
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubchem_71353204 is a chemical compound listed in the PubChem database, which is a public repository for chemical substances, their structures, and their biological activities. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
The preparation of Pubchem_71353204 involves several synthetic routes and reaction conditions. One common method includes the reduction of tributyltin oxide with polymethylhydrosiloxane. Another method involves the reduction of tributyltin chloride with lithium aluminium hydride . These methods yield a distillable liquid that is mildly sensitive to air.
Chemical Reactions Analysis
Pubchem_71353204 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: As mentioned earlier, it can be synthesized through reduction reactions.
Substitution: It can undergo substitution reactions where certain groups in the molecule are replaced by other groups.
Common reagents used in these reactions include polymethylhydrosiloxane and lithium aluminium hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pubchem_71353204 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrostannylation reactions.
Biology: It has applications in biological assays and studies involving radical chain mechanisms.
Medicine: Its properties are explored in medicinal chemistry for potential therapeutic uses.
Industry: It is used in various industrial processes due to its unique chemical properties
Mechanism of Action
The mechanism of action of Pubchem_71353204 involves its role as a hydrogen donor in radical chain mechanisms. It interacts with organic halides and related groups to convert them into corresponding hydrocarbons. This process occurs via a radical chain mechanism involving the radical Bu3Sn•, which abstracts a hydrogen atom from another equivalent of the compound, propagating the chain .
Comparison with Similar Compounds
Pubchem_71353204 can be compared with other similar compounds such as tributyltin hydride and trimethylsilyl. These compounds share some common properties but differ in their specific applications and reactivity. For instance, tributyltin hydride is also used as a hydrogen donor in organic synthesis but has different reactivity and stability profiles .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique properties and reactivity make it a valuable reagent in organic synthesis, biological studies, and industrial processes
Properties
CAS No. |
184647-16-3 |
|---|---|
Molecular Formula |
LaMoOPb |
Molecular Weight |
458 g/mol |
InChI |
InChI=1S/La.Mo.O.Pb |
InChI Key |
FHCBUZWWNDTBAK-UHFFFAOYSA-N |
Canonical SMILES |
O=[Mo].[La].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


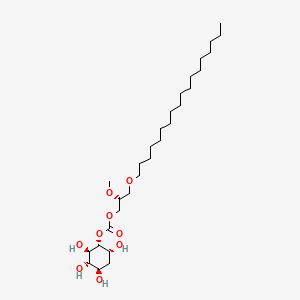
![Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine](/img/structure/B12568429.png)
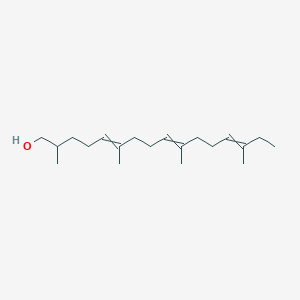
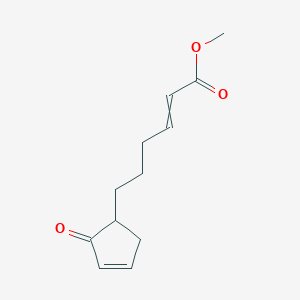
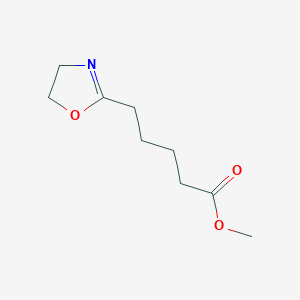
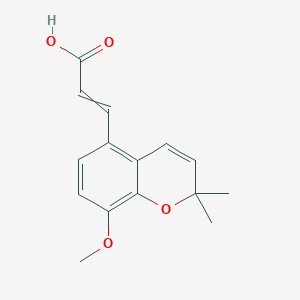

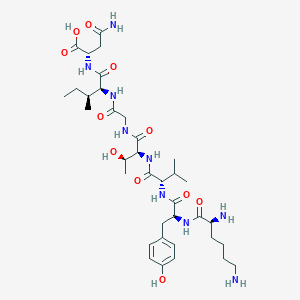
![Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-](/img/structure/B12568466.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)
